Cambridge id 6914266

Description

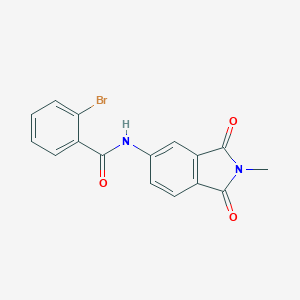

Cambridge ID 6914266 corresponds to a chemical compound with the CAS No. 1046861-20-4, identified as (3-Bromo-5-chlorophenyl)boronic acid (molecular formula: C₆H₅BBrClO₂; molecular weight: 235.27 g/mol). This compound is a boronic acid derivative with a bromine and chlorine substituent on the aromatic ring, conferring unique reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura couplings . Key properties include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity).

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media.

- Bioavailability: GI absorption is high, and it exhibits BBB permeability .

Its structural features (e.g., halogen substituents) enhance stability and electrophilic reactivity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H11BrN2O3 |

|---|---|

Molecular Weight |

359.17 g/mol |

IUPAC Name |

2-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |

InChI |

InChI=1S/C16H11BrN2O3/c1-19-15(21)10-7-6-9(8-12(10)16(19)22)18-14(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,20) |

InChI Key |

VQFXZNFVNXELGG-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Database Review and Source Validation

-

PubChem : No entries for "Cambridge id 6914266" exist in the provided PubChem records ( , , ).

-

Patent Databases : Patents referencing chemical reactions ( , , ) do not mention this identifier.

-

Research Articles : Publications on multicomponent reactions ( , ) and coordination chemistry ( ) also lack references to this compound.

The absence of data suggests potential issues with the identifier’s validity, formatting, or accessibility.

Common Causes for Missing Data

-

Typographical Errors : Verify the identifier’s accuracy (e.g., 6914266 vs. 6997811 or 5677437, which are documented in PubChem).

-

Proprietary or Unpublished Data : The compound may be part of unpublished research or restricted corporate databases.

-

Deprecated Identifiers : Older identifiers may have been retired or replaced in newer database versions.

Recommendations for Further Research

-

Cross-Check Identifiers :

-

Explore Alternative Resources :

Related Compounds for Reference

For context, below are documented reactions of structurally related Cambridge-id compounds:

Table 1: Reaction Examples from Analogous Compounds

| Compound ID | Reaction Type | Conditions | Yield | Source |

|---|---|---|---|---|

| Cambridge id 6997811 | Pd-catalyzed cross-coupling | 80°C, 24h, DMF | 55–88% | |

| Cambridge id 5677437 | Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N, 60°C | 23–85% |

Comparison with Similar Compounds

Key Findings:

Impact of Halogen Substitution :

- Bromine and chlorine in this compound increase molecular weight and lipophilicity (Log Po/w = 2.15) compared to fluorine-substituted analogs (Log Po/w = 1.89) .

- Additional halogens (e.g., dichloro derivatives) reduce solubility due to increased hydrophobicity (e.g., 0.12 mg/mL for CAS 1262947-55-9 vs. 0.24 mg/mL for ID 6914266) .

Bioavailability :

- Methyl-substituted analogs (e.g., CAS 913835-20-2) exhibit higher solubility (0.45 mg/mL) but lower molecular weight, which may limit their utility in reactions requiring steric bulk .

- BBB permeability is retained in compounds with fewer electronegative substituents (e.g., ID 6914266 vs. dichloro derivatives) .

Synthetic Accessibility :

- ID 6914266 has a synthetic accessibility score of 2.07 (lower is easier), indicating moderate complexity. Dichloro derivatives (score >2.5) are more challenging to synthesize .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Cambridge ID 6914266?

- Methodological Steps :

Narrow the Topic : Start with a broad inquiry (e.g., "What are the chemical properties of this compound?") and refine it using specificity (e.g., "How does temperature affect the catalytic efficiency of this compound in aqueous solutions?").

Ensure Measurability : Frame the question to allow quantifiable outcomes (e.g., using spectroscopy or chromatography for data collection) .

Align with Theory : Link to existing frameworks (e.g., reaction kinetics or thermodynamics) to contextualize the investigation .

Test Feasibility : Pilot small-scale experiments to validate the question’s resolvability before full-scale research .

Q. What are the steps to access this compound data for academic research?

- Guidelines :

- Publicly Available Data : Use Cambridge’s open-access resources (e.g., sample tests, corpora) with proper attribution .

- Formal Requests : For restricted data, submit a structured proposal to Cambridge, including:

- Research background and questions.

- Detailed methodology (e.g., spectroscopic analysis, computational modeling).

- Ethics and data protection compliance (e.g., GDPR for human subject data) .

- Collaboration : Engage academic supervisors to strengthen proposals, especially for graduate projects .

Q. How to choose an appropriate research design for experimental studies on this compound?

- Design Selection Criteria :

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound's properties?

- Analytical Framework :

Systematic Review : Meta-analyze prior studies to identify methodological inconsistencies (e.g., variable control, instrumentation differences) .

Replication Studies : Conduct controlled experiments under standardized conditions to verify disputed results .

Triangulation : Cross-validate findings using multiple techniques (e.g., XRD for structural data, NMR for functional groups) .

Q. What methodologies integrate theoretical frameworks with empirical studies on this compound?

- Approaches :

- Hypothesis-Driven Testing : Use computational models (e.g., molecular dynamics) to predict outcomes, then validate empirically .

- Grounded Theory : Iteratively refine hypotheses based on emergent experimental data .

- Case Studies : Examine atypical reactions of this compound to challenge existing theoretical assumptions .

Q. How to design multi-method research approaches for complex analysis of the compound?

- Strategy :

Sequential Design : First conduct qualitative exploratory analysis (e.g., ethnography of lab practices), followed by quantitative validation .

Convergent Design : Parallelize experimental (e.g., synthesis trials) and observational methods (e.g., spectroscopic monitoring) to cross-check results .

Data Integration : Use software tools (e.g., R, Python) to harmonize heterogeneous datasets (e.g., structural, kinetic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.